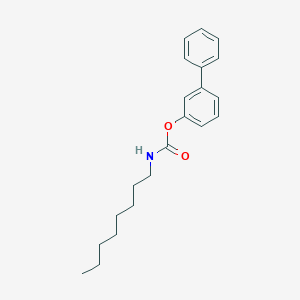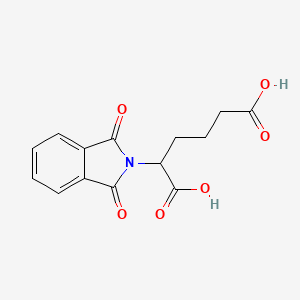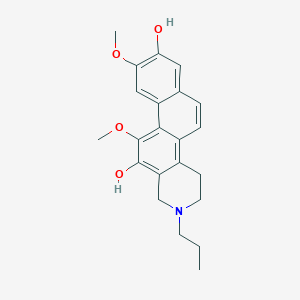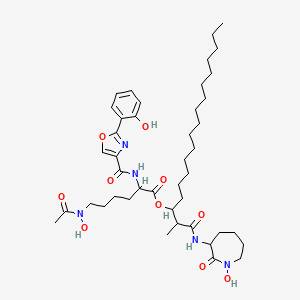
Nocardimicin F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nocardimicin F is a siderophore compound isolated from the bacterium Nocardia sp. TP-A0674 . Siderophores are molecules that bind and transport iron in microorganisms. This compound, along with other nocardimicins, has shown significant biological activity, particularly in inhibiting the muscarinic M3 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nocardimicin F involves the cultivation of Nocardia sp. TP-A0674 in a suitable medium, followed by extraction and purification processes . The specific synthetic routes and reaction conditions for this compound have not been extensively detailed in the literature. the general approach involves fermentation, extraction with organic solvents, and purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound would likely follow similar fermentation and extraction processes as those used in laboratory settings. Optimization of fermentation conditions, such as pH, temperature, and nutrient composition, would be essential to maximize yield .
Chemical Reactions Analysis
Types of Reactions: Nocardimicin F undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are typically carried out under controlled conditions to study the compound’s reactivity and potential modifications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary depending on the desired outcome but generally involve standard laboratory techniques .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
Nocardimicin F has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Its ability to inhibit the muscarinic M3 receptor makes it a valuable tool for studying receptor-ligand interactions and developing potential therapeutic agents . Additionally, this compound’s siderophore properties are of interest in microbiology for understanding iron transport mechanisms in bacteria .
Mechanism of Action
The mechanism of action of nocardimicin F involves its binding to the muscarinic M3 receptor, thereby inhibiting the receptor’s activity . This inhibition occurs through competitive antagonism, where this compound competes with acetylcholine for binding to the receptor . The molecular targets and pathways involved include the G-protein-coupled receptor signaling pathways associated with the muscarinic M3 receptor .
Comparison with Similar Compounds
Similar Compounds: These compounds share similar structures and biological activities, particularly in their ability to inhibit muscarinic receptors .
Uniqueness: What sets nocardimicin F apart from its analogs is its specific binding affinity and inhibitory activity towards the muscarinic M3 receptor . This unique property makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C43H67N5O10 |
|---|---|
Molecular Weight |
814.0 g/mol |
IUPAC Name |
[1-[(1-hydroxy-2-oxoazepan-3-yl)amino]-2-methyl-1-oxooctadecan-3-yl] 6-[acetyl(hydroxy)amino]-2-[[2-(2-hydroxyphenyl)-1,3-oxazole-4-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C43H67N5O10/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-27-38(31(2)39(51)44-34-24-19-22-29-48(56)42(34)53)58-43(54)35(25-20-21-28-47(55)32(3)49)45-40(52)36-30-57-41(46-36)33-23-17-18-26-37(33)50/h17-18,23,26,30-31,34-35,38,50,55-56H,4-16,19-22,24-25,27-29H2,1-3H3,(H,44,51)(H,45,52) |
InChI Key |
JJWFEHNQRVSVKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C(=O)C)O)NC(=O)C2=COC(=N2)C3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


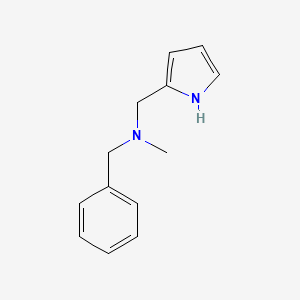

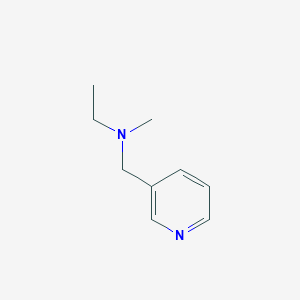
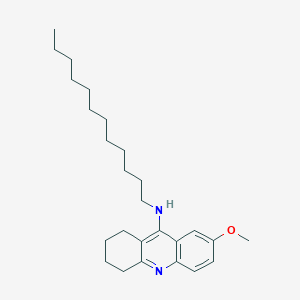
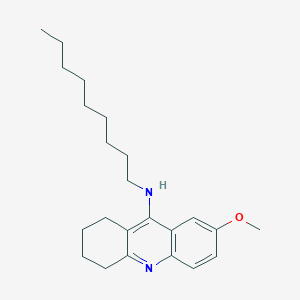
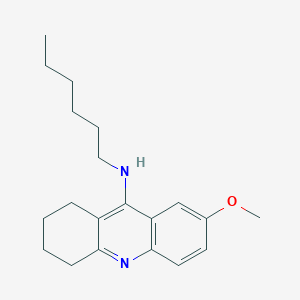
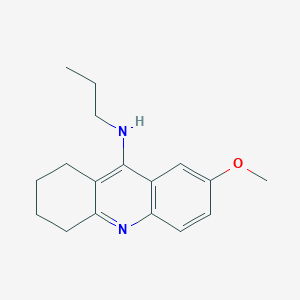
![3,17-dihydroxy-13-methyl-N-propan-2-yl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16-carboxamide](/img/structure/B10852048.png)
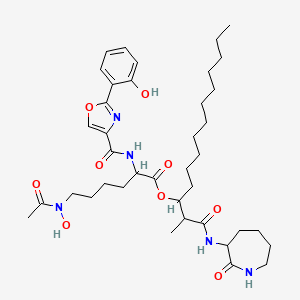
![2-(3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl)-N-methylacetamide](/img/structure/B10852057.png)

